The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a novel chemical entity with potential applications in medicinal chemistry. It features a complex structure that incorporates a triazole and pyrrole moiety, which are known for their biological activities. This compound is classified as an acetamide derivative, reflecting its structural characteristics and functional groups.
This compound is cataloged under the CAS number 896312-62-2 and has a molecular weight of 441.5 g/mol. Its molecular formula is C_{22}H_{27}N_{5}O_{3}S. The compound is synthesized as part of research efforts aimed at developing multi-target directed ligands for various therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease .
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can be achieved through several methods. A common approach involves the reaction of appropriate precursors in a solvent-free environment or using mild conditions to enhance yield and purity.
The molecular structure of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is characterized by several notable features:
The compound's structure can be depicted using SMILES notation: COc1ccc(NC(=O)CSc2nnc(C3CCCCC3)n2-n2cccc2)c(OC)c1
.
The compound's reactivity profile includes potential interactions with various biological targets:
The mechanism of action for 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Understanding the physical and chemical properties of this compound is essential for predicting its behavior in biological systems.
Property | Value |
---|---|
Molecular Weight | 441.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
LogP | 4.6301 |
Polar Surface Area | 56.79 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
These properties suggest that the compound has moderate lipophilicity (indicated by logP), which may influence its absorption and distribution within biological systems .
The potential applications of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide are primarily in medicinal chemistry:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: